"synthesis of N-(3-Amino-2-methylphenyl)cyclohexanecarboxamide"
"synthesis of N-(3-Amino-2-methylphenyl)cyclohexanecarboxamide"
An In-Depth Technical Guide on the Synthesis of N-(3-Amino-2-methylphenyl)cyclohexanecarboxamide
Abstract
This technical guide provides a comprehensive, chemically-sound, and practical framework for the synthesis of N-(3-Amino-2-methylphenyl)cyclohexanecarboxamide, a key building block for research in medicinal chemistry and materials science. The document outlines a robust two-step synthetic pathway, commencing with the chemoselective reduction of a commercially available nitroaniline precursor, followed by a direct amide coupling reaction. Each stage is presented with detailed, step-by-step protocols, mechanistic insights, and an analysis of the underlying chemical principles that govern the experimental choices. The guide is designed for researchers, chemists, and drug development professionals, offering field-proven insights to ensure reproducibility, high yield, and purity of the final compound.
Introduction and Strategic Overview
N-aryl amides are a ubiquitous and privileged structural motif found in a vast array of biologically active molecules, including numerous marketed pharmaceuticals. Their conformational rigidity, ability to participate in hydrogen bonding, and metabolic stability make them critical pharmacophores. The target molecule, N-(3-Amino-2-methylphenyl)cyclohexanecarboxamide, incorporates this key amide linkage and further presents a free aromatic amine, making it a versatile intermediate for further derivatization in library synthesis or lead optimization programs.
This guide eschews a simple recitation of steps, instead focusing on a logical, first-principles approach to the synthesis. We will employ a retrosynthetic analysis to deconstruct the target molecule into readily available starting materials and then detail the forward synthesis with an emphasis on the causality behind each procedural choice.
Retrosynthetic Analysis and Synthesis Design
The most logical and strategically sound disconnection for an amide is at the C-N bond. This retrosynthetic approach simplifies the target molecule into two key synthons: an aromatic diamine and an aliphatic acylating agent.
Caption: Retrosynthetic analysis of the target compound.
This analysis reveals a straightforward two-stage synthetic plan:
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Stage 1: Reduction. Synthesis of the key intermediate, 3-amino-2-methylaniline, via the reduction of the corresponding nitro compound, 2-methyl-3-nitroaniline.
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Stage 2: Acylation. Formation of the target amide via the nucleophilic substitution reaction between the synthesized diamine and an activated cyclohexanecarboxylic acid derivative.
This workflow is efficient as it utilizes a commercially available and relatively inexpensive nitroaromatic starting material.
Stage 1: Synthesis of 3-Amino-2-methylaniline Intermediate
Principle and Mechanistic Rationale
The reduction of aromatic nitro groups is a fundamental transformation in organic synthesis and the most common route to anilines.[1] A variety of reagents can accomplish this, including catalytic hydrogenation (e.g., H₂ over Pd/C), and metallic reducing agents in acidic or neutral media (e.g., SnCl₂, Fe, Zn).[2][3]
For this synthesis, we select tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. This choice is predicated on several factors:
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Effectiveness: It is a classic and highly reliable method for nitro group reduction.
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Chemoselectivity: It is highly selective for the nitro group, leaving other functional groups intact.
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Practicality: The reaction is typically high-yielding and proceeds readily at manageable temperatures without the need for high-pressure hydrogenation equipment.
The overall transformation involves the transfer of six electrons to the nitro group, with the tin(II) being oxidized to tin(IV).
Detailed Experimental Protocol: Reduction of 2-Methyl-3-nitroaniline
Safety Precaution: This procedure should be conducted in a well-ventilated fume hood. Concentrated HCl is highly corrosive. 2-Methyl-3-nitroaniline is toxic.[4] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn.
Materials and Reagents:
| Reagent | CAS No. | Mol. Weight ( g/mol ) | Quantity | Moles (mmol) |
| 2-Methyl-3-nitroaniline | 603-83-8 | 152.15 | 5.00 g | 32.86 |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 10025-69-1 | 225.65 | 37.0 g | 164.3 |
| Hydrochloric Acid (conc., 37%) | 7647-01-0 | 36.46 | 75 mL | - |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | ~60 g | - |
| Ethyl Acetate | 141-78-6 | 88.11 | 300 mL | - |
| Deionized Water | 7732-18-5 | 18.02 | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - |
Procedure:
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Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methyl-3-nitroaniline (5.00 g, 32.86 mmol).
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Reagent Addition: Carefully add concentrated hydrochloric acid (75 mL) to the flask. Stir the resulting slurry.
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Addition of Reducing Agent: In portions, add tin(II) chloride dihydrate (37.0 g, 164.3 mmol) to the stirring slurry. The addition is exothermic; use a water bath to maintain the temperature below 60 °C.
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Reaction: After the addition is complete, heat the mixture to 90-100 °C using a heating mantle. Maintain this temperature with vigorous stirring for 2 hours. The reaction mixture should become a clear, homogeneous solution.
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Work-up and Neutralization: Cool the reaction mixture to room temperature and then further cool in an ice bath to below 10 °C.
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Basification: Very slowly and carefully, add a 50% (w/v) aqueous solution of sodium hydroxide (NaOH) to the cold reaction mixture until the pH is strongly basic (pH > 12). This step is highly exothermic and will produce a thick, white precipitate of tin(IV) hydroxide.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
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Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 3-amino-2-methylaniline as an oil or low-melting solid, which may darken on exposure to air. The product is often used directly in the next step without further purification.
Stage 2: Amide Bond Formation (Acylation)
Principle and Mechanistic Rationale
Amide bond formation is one of the most performed reactions in organic synthesis. The direct reaction between a carboxylic acid and an amine is thermodynamically favorable but kinetically slow, requiring high temperatures. Therefore, activation of the carboxylic acid is necessary. A common and highly effective method is the conversion of the carboxylic acid to a more reactive acyl chloride.
Cyclohexanecarbonyl chloride is a potent electrophile. The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amino group of 3-amino-2-methylaniline is a stronger nucleophile than the secondary amino group due to steric hindrance from the adjacent methyl group, leading to regioselective acylation at the 3-position.
Caption: General mechanism for amide formation.
Detailed Experimental Protocol: Acylation of 3-Amino-2-methylaniline
Safety Precaution: Cyclohexanecarbonyl chloride is corrosive and lachrymatory. This procedure must be performed in a fume hood. Triethylamine is flammable and corrosive.
Materials and Reagents:
| Reagent | CAS No. | Mol. Weight ( g/mol ) | Quantity | Moles (mmol) |
| 3-Amino-2-methylaniline | 2689-79-4 | 122.17 | 4.00 g | 32.73 |
| Cyclohexanecarbonyl chloride | 2719-27-9 | 146.61 | 4.80 g (4.35 mL) | 32.73 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 4.0 g (5.5 mL) | 39.5 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 150 mL | - |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 50 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 50 mL | - |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | 50 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - |
Procedure:
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Reaction Setup: Dissolve the crude 3-amino-2-methylaniline (4.00 g, 32.73 mmol) in dichloromethane (150 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.
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Base Addition: Add triethylamine (5.5 mL, 39.5 mmol) to the solution. Cool the flask in an ice bath to 0 °C. Triethylamine acts as a base to scavenge the HCl byproduct generated during the reaction.
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Acylating Agent Addition: Add cyclohexanecarbonyl chloride (4.35 mL, 32.73 mmol) dropwise to the cold, stirring solution over 15 minutes. A precipitate (triethylamine hydrochloride) may form.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
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Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting amine.
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Work-up: Transfer the reaction mixture to a separatory funnel.
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Washing: Wash the organic layer sequentially with 1 M HCl (1 x 50 mL), saturated aqueous NaHCO₃ (1 x 50 mL), and brine (1 x 50 mL). The acid wash removes excess triethylamine, and the bicarbonate wash removes any remaining acidic impurities.
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by column chromatography on silica gel to yield the pure N-(3-Amino-2-methylphenyl)cyclohexanecarboxamide.
Overall Workflow and Data Summary
The complete synthetic process is a streamlined and efficient two-stage protocol designed for high yield and purity.
Caption: Overall synthetic workflow diagram.
Conclusion
This guide has detailed a robust and reproducible two-step synthesis for N-(3-Amino-2-methylphenyl)cyclohexanecarboxamide. By beginning with a readily available nitroaromatic precursor, the strategy employs a classic tin(II) chloride reduction followed by a standard amide coupling with an acyl chloride. The protocols are designed to be accessible for a standard organic synthesis laboratory, and the discussion of the underlying chemical principles provides the researcher with the necessary context to troubleshoot and adapt the procedure as needed. The resulting product is a valuable intermediate for further exploration in drug discovery and materials science.
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